5-Fluoro-2-isobutoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

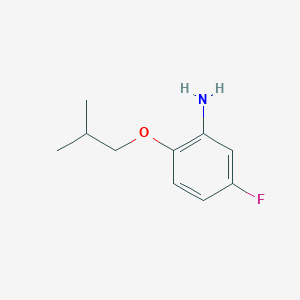

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLQNMDZNBGDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651426 | |

| Record name | 5-Fluoro-2-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640768-04-3 | |

| Record name | 5-Fluoro-2-(2-methylpropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640768-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Aniline Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 5-Fluoro-2-isobutoxyaniline and its Role as a Key Synthetic Building Block

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] Fluorine, the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with other functional groups, such as the alkoxy-substituted aniline, it creates a class of building blocks with exceptional utility. This compound serves as a prime example of such a scaffold, offering a versatile platform for synthesizing complex molecules with potential therapeutic applications.[3][4][5]

The presence of a fluorine atom can modulate acidity (pKa), lipophilicity, and metabolic stability.[1] Specifically, it can block sites of metabolic oxidation, thereby increasing a drug's half-life, or enhance binding affinity to target proteins through favorable electrostatic interactions.[2][4] The isobutoxy group, in concert with the fluorine, further refines the molecule's lipophilicity and steric profile, providing chemists with a nuanced tool for navigating the complex chemical space of drug development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, contextualized for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. While specific experimental data for this compound is not widely published, we can infer its characteristics based on established chemical principles and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 5-Fluoro-2-methoxyaniline (Analog for Comparison) |

| CAS Number | 1864063-88-7 | 1978-39-8[6] |

| Molecular Formula | C₁₀H₁₄FNO | C₇H₈FNO[6] |

| Molecular Weight | 183.22 g/mol | 141.14 g/mol [6] |

| Appearance | Not available (likely a liquid or low-melting solid) | Liquid[6] |

| Boiling Point | 282.2 ± 20.0 °C (Predicted) | 90 °C / 760 mmHg[6] |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | 1.1981 g/mL at 25 °C[6] |

| pKa | 3.84 ± 0.10 (Predicted) | Not available |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, ether, dichloromethane) and slightly soluble in water. | Not specified, but generally expected to follow the same trend. |

Note: Predicted values are derived from computational models and should be used as estimates pending experimental verification.

Synthesis and Reactivity Profile

The synthesis of fluoroalkoxy anilines typically follows a reliable and scalable two-step sequence, which is a common industrial practice for producing substituted anilines.

-

Nucleophilic Aromatic Substitution (SNAAr): The synthesis often commences with a fluorinated nitrobenzene derivative, such as 1,4-difluoro-2-nitrobenzene or 4-fluoro-2-nitrophenol. The isobutoxy group is introduced via an SNAr reaction using sodium isobutoxide. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a fluoride or other suitable leaving group by the isobutoxide nucleophile.

-

Nitro Group Reduction: The resulting 5-fluoro-2-isobutoxynitrobenzene intermediate is then reduced to the target aniline. This transformation is most commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternative methods include reduction with metals in acidic media, such as iron powder in the presence of ammonium chloride.[8]

The reactivity of this compound is dominated by the primary aromatic amine. This functional group is a versatile handle for a wide range of chemical transformations essential for drug synthesis:

-

Amide Coupling: The amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds, a fundamental linkage in many pharmaceutical agents.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another critical pharmacophore.

-

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer or related reactions.

The electronic properties of the substituents influence this reactivity. The isobutoxy group is an electron-donating group (EDG), which increases the nucleophilicity of the amine. Conversely, the fluorine atom is an electron-withdrawing group (EWG) through induction, which slightly attenuates this effect.

Analytical and Spectroscopic Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of any synthetic intermediate. A standard workflow for characterizing this compound would involve a combination of chromatographic and spectroscopic techniques.

Caption: Schematic of a HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

-

Dissolution: Dissolve the acid in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Add the coupling agent HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [9][10]6. Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

This self-validating protocol includes monitoring steps (TLC, LC-MS) to ensure the reaction proceeds as expected before moving to the work-up and purification stages, reflecting a robust and trustworthy experimental design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not readily available, general precautions for handling substituted anilines and fluorinated aromatic compounds should be strictly followed. [11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [11][14]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. [11][14]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. [11][15]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [11]

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.

- U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

- Fisher Scientific. Safety Data Sheet (for 2,5-Difluoroaniline).

- ResearchGate. Determination of aniline and its substituted derivatives in sewage water by gas chromatography.

- Fisher Scientific. Safety Data Sheet (for 5-Fluoro-2-nitroaniline).

- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- PubMed Central (PMC) - NIH. Quantification of aniline and N-methylaniline in indigo.

- Fisher Scientific. Safety Data Sheet (for 5'-Fluoro-2'-iodoacetophenone).

- Fisher Scientific. Safety Data Sheet (for 2-Fluoroaniline).

- ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography.

- PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles.

- Fisher Scientific. Safety Data Sheet (for 2-Fluoro-5-nitroaniline).

- Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.

- Der Pharma Chemica. Fluorine in drug discovery: Role, design and case studies.

- Gerig, J.T. Fluorine NMR.

- ChemicalBook. 5-Fluoroindole synthesis.

- ChemicalBook. 5-BROMO-2-FLUOROANILINE | 2924-09-6.

- Sigma-Aldrich. 5-Fluoro-2-methoxyaniline 97%.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-氟-2-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 8. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Fluoro-2-isopropoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

An important introductory note: This technical guide focuses on 5-Fluoro-2-isopropoxyaniline (CAS No: 1019484-18-4) . Initial searches for the requested "5-Fluoro-2-isobutoxyaniline" did not yield readily available technical data or a specific CAS number, suggesting it is a less common or not commercially available compound. To provide a scientifically accurate and verifiable guide, the closely related and well-documented analogue, 5-Fluoro-2-isopropoxyaniline, has been selected. The isopropoxy group is structurally similar to the isobutoxy group, and the principles of synthesis, properties, and applications discussed herein are expected to be highly relevant.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Fluorinated anilines are a class of organic compounds that have garnered significant interest in the field of drug discovery and development. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[2] 5-Fluoro-2-isopropoxyaniline, a member of this important class of molecules, serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom at the 5-position and an isopropoxy group at the 2-position of the aniline ring, offers a versatile platform for the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a molecule's fundamental properties is crucial for its application in research and development. The key identifiers and physicochemical properties of 5-Fluoro-2-isopropoxyaniline are summarized in the table below.

| Property | Value |

| Chemical Name | 5-Fluoro-2-isopropoxyaniline |

| CAS Number | 1019484-18-4[3][4] |

| Molecular Formula | C₉H₁₂FNO[3] |

| Molecular Weight | 169.20 g/mol [3] |

| Appearance | Not specified, likely a solid or liquid |

| SMILES | CC(C)OC1=C(C=C(C=C1)F)N[3] |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

| Precautionary Codes | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P332+P313 (If skin irritation occurs: Get medical advice/attention.)[3] |

Synthesis of 5-Fluoro-2-isopropoxyaniline: A Step-by-Step Protocol

The synthesis of 5-Fluoro-2-isopropoxyaniline can be achieved through a multi-step process, typically starting from a readily available fluorinated precursor. The following protocol is a representative method for the preparation of this compound.

Experimental Protocol:

Step 1: Nitration of 4-Fluoroanisole

-

To a stirred solution of 4-fluoroanisole in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by pouring it into ice water.

-

Extract the product, 5-Fluoro-2-nitroanisole, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the 5-Fluoro-2-nitroanisole obtained in the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using tin(II) chloride, heat the reaction mixture at reflux for several hours.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate it to yield 5-Fluoro-2-methoxyaniline.

Step 3: Etherification to 5-Fluoro-2-isopropoxyaniline

-

A Williamson ether synthesis approach can be employed. To a solution of 5-Fluoro-2-aminophenol (which can be prepared by demethylation of 5-Fluoro-2-methoxyaniline) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride or potassium carbonate.

-

To this mixture, add isopropyl bromide or isopropyl iodide and heat the reaction to drive the etherification.

-

Monitor the reaction by TLC. Once complete, cool the reaction and quench with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain pure 5-Fluoro-2-isopropoxyaniline.

Spectroscopic Characterization

The structural elucidation of 5-Fluoro-2-isopropoxyaniline is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit characteristic splitting (carbon-fluorine coupling).

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-F stretching.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (169.20 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines, particularly those containing fluorine, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of the fluorine atom in 5-Fluoro-2-isopropoxyaniline can enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[2] Furthermore, the isopropoxy group can modulate the lipophilicity and steric profile of a molecule, which can be fine-tuned to optimize interactions with biological targets. This compound can serve as a precursor for the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Safety and Handling

5-Fluoro-2-isopropoxyaniline is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: It is essential to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

5-Fluoro-2-isopropoxyaniline is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a fluorine atom and an isopropoxy group on an aniline scaffold provides a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological properties. A thorough understanding of its synthesis, physicochemical properties, and safe handling is essential for its effective utilization in the pursuit of new and improved therapeutics.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-nitroaniline.

- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 5-Fluorouracil.

- Angene Chemical. (2025, March 25). Safety Data Sheet: 3-Isopropoxyaniline.

- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Isopropoxyaniline.

- Spectrum Chemical. (2016, September 9). Safety Data Sheet: 3-Isopropoxyaniline.

- New Journal of Chemistry. (n.d.). Supporting Information.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8410.

- Meanwell, N. A., & Meanwell, P. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.

- Raines, R. T., et al. (2011). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3. The Journal of Organic Chemistry, 76(10), 3845–3852.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-isobutoxyaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, substituted anilines serve as pivotal structural motifs. 5-Fluoro-2-isobutoxyaniline is a compound of interest, combining the electronic influence of a fluorine atom with the steric and lipophilic properties of an isobutoxy group on an aniline core. This unique combination makes it a valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system of protocols and data interpretation, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence. The data presented herein is based on established principles of spectroscopic interpretation and predictive models, providing a robust baseline for experimental verification.

Molecular Structure

The structural integrity of a compound is the bedrock of its function. Understanding the precise arrangement of atoms and their electronic environment is the primary goal of spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and isobutoxy protons. The electron-donating effects of the amino and isobutoxy groups, along with the electron-withdrawing effect of the fluorine atom, will dictate the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H (H-6) | ~ 6.8 - 7.0 | dd | JH-H ≈ 8-9, JH-F ≈ 4-5 |

| Aromatic H (H-4) | ~ 6.6 - 6.8 | ddd | JH-H ≈ 8-9, JH-F ≈ 9-10, JH-H ≈ 2-3 |

| Aromatic H (H-3) | ~ 6.5 - 6.7 | dd | JH-H ≈ 2-3, JH-F ≈ 4-5 |

| NH₂ | ~ 3.5 - 4.5 | br s | - |

| -OCH₂- | ~ 3.8 - 4.0 | d | J = 6.5 - 7.0 |

| -CH(CH₃)₂ | ~ 2.0 - 2.2 | m | J = 6.5 - 7.0 |

| -CH(CH ₃)₂ | ~ 1.0 - 1.1 | d | J = 6.5 - 7.0 |

Causality Behind Predictions: The isobutoxy and amino groups are ortho, para-directing and activating, while the fluorine is ortho, para-directing but deactivating. The strong electron-donating resonance effect of the amino group and the ether oxygen will shield the aromatic protons, shifting them upfield. The fluorine atom will introduce characteristic H-F couplings. The isobutoxy group will exhibit a classic doublet for the -OCH₂ protons due to coupling with the adjacent methine proton, a multiplet for the methine proton, and a doublet for the diastereotopic methyl protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show nine distinct signals. The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C-F (C-5) | ~ 155 - 160 | d, ¹JCF ≈ 235-245 Hz |

| C-NH₂ (C-1) | ~ 140 - 145 | d, ⁴JCF ≈ 1-3 Hz |

| C-O (C-2) | ~ 145 - 150 | d, ³JCF ≈ 7-9 Hz |

| C-6 | ~ 115 - 120 | d, ²JCF ≈ 22-25 Hz |

| C-4 | ~ 110 - 115 | d, ²JCF ≈ 20-23 Hz |

| C-3 | ~ 105 - 110 | d, ³JCF ≈ 7-9 Hz |

| -OC H₂- | ~ 74 - 76 | s |

| -C H(CH₃)₂ | ~ 28 - 30 | s |

| -CH(C H₃)₂ | ~ 19 - 21 | s |

Trustworthiness of Predictions: These chemical shift predictions are based on established substituent effects on benzene rings. The large ¹JCF coupling is a hallmark of a fluorine atom directly attached to a carbon.[1] The magnitudes of the two- and three-bond C-F couplings are also predictable based on extensive empirical data for fluorinated aromatic compounds.[1]

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of fluorine is sensitive to its electronic environment.[2] For a fluorine atom on a benzene ring with electron-donating groups, the signal is expected to be in the typical range for fluoroaromatic compounds. This signal will appear as a multiplet in the proton-coupled spectrum due to couplings with the ortho and meta protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C=C, C-O, C-N, and C-F bonds.

Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3400 - 3500 | N-H stretch (asymmetric) | Medium |

| 3300 - 3400 | N-H stretch (symmetric) | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| 2850 - 3000 | Aliphatic C-H stretch | Strong |

| 1600 - 1620 | N-H bend | Medium |

| 1500 - 1520 | Aromatic C=C stretch | Strong |

| 1450 - 1480 | Aromatic C=C stretch | Strong |

| 1200 - 1250 | Aryl C-O stretch | Strong |

| 1200 - 1300 | C-F stretch | Strong |

| 1250 - 1335 | Aromatic C-N stretch | Medium |

| 800 - 880 | C-H out-of-plane bend | Strong |

Authoritative Grounding: The N-H stretching of primary amines typically appears as two bands in this region.[3] The aromatic C=C stretching vibrations usually give rise to a pair of bands in the 1500-1600 cm⁻¹ region.[4] The C-F stretch of fluoroaromatic compounds is typically a strong band in the 1200-1300 cm⁻¹ range.[5] The out-of-plane C-H bending is diagnostic of the substitution pattern on the benzene ring.[6]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the powder is placed on the ATR crystal and pressure is applied.

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR is recommended for ease of use and minimal sample preparation.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Formula: C₁₀H₁₄FNO

-

Molecular Weight: 183.22 g/mol

-

Predicted Molecular Ion (M⁺): m/z 183 (This peak should be reasonably intense due to the aromatic nature of the compound).

Predicted Key Fragment Ions

| m/z | Proposed Fragment | Notes |

| 127 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement. |

| 126 | [M - C₄H₉]⁺ | Loss of the isobutyl radical. |

| 99 | [M - C₄H₉ - CO]⁺ | Subsequent loss of CO from the phenoxy cation. |

| 57 | [C₄H₉]⁺ | Isobutyl cation. |

Mechanistic Claims: The fragmentation of aromatic ethers often involves cleavage of the alkyl-oxygen bond.[7] For this compound, a significant fragmentation pathway is expected to be the loss of the isobutyl group as a radical (m/z 126) or the loss of isobutylene (m/z 127).[8] The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular ion of 183.[9]

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

-

Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

The comprehensive spectroscopic data profile detailed in this guide—encompassing NMR, IR, and MS—provides a robust framework for the unequivocal identification and characterization of this compound. By understanding the predicted spectral features and the underlying chemical principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This guide serves as a testament to the power of integrating multiple analytical techniques for a complete and validated understanding of molecular structure.

References

-

Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Proprep. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. Wikipedia. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

Arivazhagan, M., & Arjunan, V. (2011). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Wishart DS Research Group. PROSPRE - 1H NMR Predictor. University of Alberta. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns.[Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

-

Química Orgánica. IR Spectrum: Aromatics.[Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.[Link]

-

Mestrelab Research. Download NMR Predict.[Link]

-

Wence, D. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

University of California, Santa Cruz. IR Tables.[Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra.[Link]

-

NMRium. Predict - NMRium demo.[Link]

-

Scribd. FTIR Tables.[Link]

-

Patiny, L. Simulate and predict NMR spectra.[Link]

-

Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More.[Link]

-

Semantic Scholar. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols.[Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

ResearchGate. An Overview of Fluorine NMR.[Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts.[Link]

-

Chemistry LibreTexts. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups.[Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.[Link]

-

MDPI. (2020). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.[Link]

-

Quora. (2024). How to interpret the 19F NMR spectra.[Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.[Link]

-

Kwantlen Polytechnic University. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.[Link]

-

UCLA. IR Chart.[Link]

-

University of Calgary. Mass Spectrometry: Fragmentation.[Link]

-

ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.[Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

-

ChemComplete. (2016). Mass Spectrometry: Fragmentation Mechanisms.[Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.[Link]

-

OSTI.GOV. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns.[Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.[Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-isobutoxyaniline from 4-Fluoro-2-nitrophenol

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 5-Fluoro-2-isobutoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including the angiogenesis inhibitor Pazopanib. The synthesis begins with the O-alkylation of 4-fluoro-2-nitrophenol using isobutyl bromide via a Williamson ether synthesis, followed by the catalytic hydrogenation of the resulting 1-fluoro-4-isobutoxy-2-nitrobenzene intermediate to yield the target aniline. This document offers an in-depth analysis of reaction mechanisms, optimization of critical parameters, step-by-step experimental protocols, and a thorough safety and hazard analysis. The methodologies described are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction

Significance of this compound

This compound is a valuable substituted aniline derivative that serves as a critical building block in medicinal chemistry. Its structure is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a key precursor for Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] The strategic placement of the fluoro and isobutoxy groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The fluorine atom, in particular, is a bioisostere of a hydrogen atom but possesses unique electronic properties that can enhance drug efficacy and resistance to metabolic degradation.[3][5]

Overview of the Synthetic Strategy

The synthesis of this compound from 4-fluoro-2-nitrophenol is efficiently achieved through a robust two-step process. This strategy is widely adopted for its high yields and operational simplicity.

-

Step 1: Williamson Ether Synthesis: The phenolic hydroxyl group of 4-fluoro-2-nitrophenol is deprotonated by a strong base, and the resulting phenoxide ion acts as a nucleophile, attacking an alkyl halide (isobutyl bromide) to form an ether linkage.

-

Step 2: Nitro Group Reduction: The nitro group of the ether intermediate is selectively reduced to a primary amine using catalytic hydrogenation, a clean and efficient method that typically yields the desired product with high purity.[6]

This guide will elaborate on the mechanistic underpinnings and practical execution of each step.

Caption: High-level overview of the two-step synthesis.

Synthesis Pathway and Mechanism

Step 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an organohalide.[7] In this context, it is used to append the isobutoxy group to the phenolic oxygen of the starting material.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of 4-fluoro-2-nitrophenol. This step is crucial as it generates the potent nucleophile, the sodium 4-fluoro-2-nitrophenoxide ion. Sodium hydride is particularly effective because the reaction's byproduct, hydrogen gas (H₂), is inert and escapes the reaction mixture, driving the equilibrium towards the product side.[9][10]

-

Nucleophilic Attack: The generated phenoxide ion then attacks the primary carbon of isobutyl bromide. This attack occurs from the backside relative to the bromine leaving group in a concerted step, inverting the stereochemistry if the carbon were chiral (though it is not in this case).[8] Primary alkyl halides are ideal for this reaction as they are highly susceptible to SN2 attack and less prone to competing elimination (E2) reactions.[9]

Caption: Mechanism of the Williamson ether synthesis step.

-

Base Selection: While sodium hydride is highly effective, other bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures. K₂CO₃ is less hazardous than NaH but may lead to longer reaction times.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophile, thus accelerating the SN2 reaction.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of sodium hydride to control the exothermic deprotonation and hydrogen evolution.[11] Subsequently, the temperature can be raised to ambient or slightly elevated temperatures (e.g., 60-70 °C) to ensure the completion of the alkylation step.[12]

-

Stoichiometry: A slight excess (1.05-1.2 equivalents) of both the base and the alkylating agent is commonly used to drive the reaction to completion.

Step 2: Reduction of the Aromatic Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, chemoselectivity, and the generation of water as the only byproduct.[6]

The catalytic hydrogenation of a nitroarene is a complex heterogeneous catalytic process that occurs on the surface of a metal catalyst.[13]

-

Adsorption: Both the nitro-containing substrate (1-fluoro-4-isobutoxy-2-nitrobenzene) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: On the palladium surface, the H-H bond of H₂ is cleaved, forming reactive metal-hydride species.

-

Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates. These intermediates are highly reactive and are further reduced on the catalyst surface to the final aniline product before they can desorb.[14]

-

Desorption: The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

-

Catalyst: 10% Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this transformation.[15] It offers high activity and selectivity under relatively mild conditions. The catalyst is pyrophoric, especially after use and when dry, and must be handled with extreme care under an inert atmosphere.[16][17][18]

-

Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are excellent choices as they facilitate the reaction and dissolve the substrate.

-

Hydrogen Source: The reaction is typically performed under a positive pressure of hydrogen gas, often supplied from a balloon (for lab scale) or a pressurized cylinder.[17]

-

Temperature and Pressure: The reduction usually proceeds efficiently at room temperature and atmospheric pressure, although slight heating or increased pressure can accelerate the reaction rate if necessary.

-

Workup: After the reaction is complete, the catalyst must be carefully removed by filtration through a pad of Celite. The used catalyst should be kept wet to prevent ignition upon exposure to air.[16]

Caption: A typical workflow for a laboratory-scale hydrogenation.

Experimental Protocols

Materials and Instrumentation

-

Reagents: 4-fluoro-2-nitrophenol (99%), Sodium hydride (60% dispersion in mineral oil), Isobutyl bromide (98%), Anhydrous DMF, 10% Palladium on carbon, Ethanol, Ethyl acetate, Celite 545.

-

Equipment: Round-bottom flasks, magnetic stirrer, heating mantle with temperature control, condenser, dropping funnel, inert atmosphere setup (N₂ or Ar manifold), hydrogen balloon, Buchner funnel, rotary evaporator.

Detailed Protocol for Step 1: Synthesis of 1-Fluoro-4-isobutoxy-2-nitrobenzene

Safety Warning: Sodium hydride reacts violently with water to produce flammable hydrogen gas.[19][20] It is pyrophoric in air. All operations must be conducted under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[19]

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet.

-

Under a positive flow of nitrogen, charge the flask with sodium hydride (60% dispersion in oil).

-

Wash the sodium hydride by adding anhydrous hexane, stirring briefly, and carefully removing the hexane supernatant via cannula. Repeat this process twice to remove the mineral oil.

-

Add anhydrous DMF to the flask, followed by the portion-wise addition of 4-fluoro-2-nitrophenol at 0 °C (ice bath). Vigorous hydrogen evolution will be observed.

-

After the addition is complete and gas evolution has ceased, allow the mixture to stir at room temperature for 30 minutes.

-

Add isobutyl bromide dropwise via a dropping funnel, maintaining the temperature below 25 °C.

-

After the addition, heat the reaction mixture to 65 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Detailed Protocol for Step 2: Synthesis of this compound

Safety Warning: Palladium on carbon is highly flammable, especially when dry or containing adsorbed hydrogen.[17][18] Hydrogen gas is explosive.[16] Ensure the reaction is conducted in a well-ventilated fume hood, and the system is properly purged of air before introducing hydrogen.

-

To a round-bottom flask containing 1-fluoro-4-isobutoxy-2-nitrobenzene and a magnetic stir bar, add ethanol as the solvent.

-

Carefully add 10% Pd/C catalyst to the flask under a nitrogen atmosphere. Note: Adding the dry catalyst to a flammable solvent can cause ignition. It is safer to add the solvent to the catalyst or to wet the catalyst with a small amount of water or a non-flammable solvent first.[18]

-

Seal the flask and evacuate the atmosphere, then backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[17]

-

Replace the nitrogen atmosphere with hydrogen gas from a balloon.

-

Stir the mixture vigorously at room temperature. The progress of the hydrogenation can be monitored by TLC or by observing the consumption of hydrogen.

-

Once the reaction is complete, carefully purge the flask with nitrogen again (3x) to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Warning: Do not allow the catalyst on the filter pad to dry out. Immediately quench the used catalyst with water.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be purified further if needed.

Data Summary

Tabulated Reaction Data

The following table summarizes the typical quantities and expected yields for a laboratory-scale synthesis.

| Step | Reagent | MW ( g/mol ) | Equivalents | Quantity | Expected Yield |

| 1 | 4-Fluoro-2-nitrophenol | 157.10 | 1.0 | 10.0 g | |

| Sodium Hydride (60%) | 40.00 | 1.1 | 2.78 g | ||

| Isobutyl Bromide | 137.02 | 1.1 | 9.6 g (7.0 mL) | ||

| Product: 1-Fluoro-4-isobutoxy-2-nitrobenzene | 213.20 | - | - | 12.0 g (~89%) | |

| 2 | 1-Fluoro-4-isobutoxy-2-nitrobenzene | 213.20 | 1.0 | 10.0 g | |

| 10% Pd/C | - | ~5 mol% | 0.5 g | ||

| Product: this compound | 183.22 | - | - | 7.9 g (~92%) |

Safety and Hazard Analysis

-

4-Fluoro-2-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled.[21] Causes skin and serious eye irritation. Handle with appropriate PPE in a fume hood.

-

Sodium Hydride (NaH): Extremely reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[22] The 60% dispersion in mineral oil is safer to handle than pure NaH.[19] All handling must be under an inert atmosphere.[20] Use a Class D fire extinguisher for NaH fires; DO NOT use water, CO₂, or foam extinguishers.

-

Isobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.

-

Palladium on Carbon (Pd/C): Highly flammable, especially when spent and exposed to air.[18] Can ignite flammable solvents. Always handle in an inert atmosphere and keep the used catalyst wet with water during storage and disposal.[17]

-

Hydrogen Gas (H₂): Extremely flammable and forms explosive mixtures with air. Ensure all reaction setups are free of leaks and are purged with inert gas before and after the reaction.[17]

Conclusion

The synthesis of this compound from 4-fluoro-2-nitrophenol is a highly efficient and reliable two-step process. The Williamson ether synthesis provides a direct route to the key ether intermediate, while the subsequent catalytic hydrogenation offers a clean, high-yielding, and selective reduction of the nitro group. Careful attention to reaction conditions and adherence to strict safety protocols, particularly when handling sodium hydride and the palladium catalyst, are paramount for the successful and safe execution of this synthesis. This guide provides the necessary technical depth and practical insights for researchers to confidently reproduce this important transformation in a laboratory setting.

References

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C

- Hydrogenation (atmospheric pressure) with Pd/C. Vertex AI Search.

- palladium - Organic Syntheses Procedure. Organic Syntheses.

- Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (ChemRxiv). Vertex AI Search.

- Hydrogen

- Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (2020).

- Sodium Hydride - Standard Operating Procedure. (2012).

- Catalytic hydrogenation of nitroarenes 6 into anilines 7.

- Standard Operating Procedures - The Sarpong Group. (2010). University of California, Berkeley.

- 4-Fluoro-2-nitrophenol 99 394-33-2. Sigma-Aldrich.

- Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo.

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.

- How do organic chemists prepare sodium hydride for reaction? (2017). Quora.

- Sodium hydride is used as a base for the deprotonation of various organic substr

- Sodium hydride - Organic Syntheses Procedure. Organic Syntheses.

- 4-Fluoro-2-nitrophenol | 394-33-2. Tokyo Chemical Industry Co., Ltd..

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.

- Pazopanib Synthetic Routes. MedKoo Biosciences.

- Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube.

- A process for the preparation of pazopanib using novel intermediate.

- Williamson Ether Synthesis. (2018). YouTube.

- 5-Fluoro-2-nitroanisole synthesis. ChemicalBook.

- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.

- Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. (2025).

Sources

- 1. medkoo.com [medkoo.com]

- 2. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mt.com [mt.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. chem.uci.edu [chem.uci.edu]

- 18. sarponggroup.com [sarponggroup.com]

- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. 4-Fluoro-2-nitrophenol | 394-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 22. quora.com [quora.com]

5-Fluoro-2-isobutoxyaniline derivatives and analogs

An In-depth Technical Guide to 5-Fluoro-2-isobutoxyaniline Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: Unlocking New Therapeutic Potential

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and alkoxy groups into aromatic scaffolds has become a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic index. This guide focuses on a promising, yet underexplored, chemical scaffold: This compound . Its unique substitution pattern presents a versatile platform for the development of novel derivatives and analogs with significant potential in oncology and other therapeutic areas. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and potential applications of this exciting class of compounds.

The Core Moiety: this compound

The this compound molecule combines three key structural features that are highly advantageous in medicinal chemistry:

-

Aniline Core: A primary aromatic amine that serves as a versatile synthetic handle for the introduction of a wide array of functional groups and for the construction of various heterocyclic systems.

-

Fluorine Substituent: The presence of a fluorine atom at the 5-position can significantly alter the electronic properties of the aromatic ring, enhance metabolic stability by blocking potential sites of oxidation, and improve binding interactions with target proteins.[1]

-

Isobutoxy Group: A bulky, lipophilic ether group at the 2-position that can enhance membrane permeability and provide specific steric interactions within a protein's binding pocket.

This unique combination of functionalities makes this compound an attractive starting material for the synthesis of novel drug candidates.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the core molecule can be envisioned starting from the readily available 4-fluorophenol. The synthesis involves three key steps: O-alkylation, nitration, and reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: O-Alkylation to form 1-Fluoro-4-isobutoxybenzene

-

To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-fluoro-4-isobutoxybenzene.

Step 2: Nitration to form 4-Fluoro-1-isobutoxy-2-nitrobenzene

-

To a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, add 1-fluoro-4-isobutoxybenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.[2]

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture slowly into ice-water with stirring.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 4-fluoro-1-isobutoxy-2-nitrobenzene.

Step 3: Reduction to form this compound

-

Dissolve 4-fluoro-1-isobutoxy-2-nitrobenzene (1.0 eq) in ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Alternatively, reduction can be achieved using SnCl2 in the presence of concentrated HCl.

Synthesis of Key Derivatives: Quinazolines and Benzoxazoles

The aniline functionality of the core molecule is a gateway to a vast chemical space of derivatives. Here, we focus on two classes of heterocyclic compounds with well-established importance in medicinal chemistry: quinazolines and benzoxazoles.

Quinazoline Derivatives: Potential Anticancer Agents

Quinazoline and its derivatives are a prominent class of heterocyclic compounds known for their broad range of biological activities, particularly as anticancer agents.[3][4][5] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and act as tyrosine kinase inhibitors.[6]

Caption: General synthetic scheme for quinazoline derivatives.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

-

To a solution of this compound (1.0 eq) and a substituted 2-aminobenzamide (1.0 eq) in ethanol, add a catalytic amount of iodine.[5]

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired quinazoline derivative.

Benzoxazole Derivatives: A Scaffold of Diverse Bioactivity

Benzoxazoles are another important class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The synthesis of benzoxazoles from ortho-aminophenols is a well-established transformation.

To synthesize benzoxazole derivatives from this compound, a preliminary step to introduce a hydroxyl group ortho to the amine is necessary. This can be achieved through a diazotization reaction followed by hydrolysis.

Caption: Synthetic pathway to benzoxazole derivatives.

Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole Derivative

Step 1: Synthesis of 2-Amino-4-fluoro-5-isobutoxyphenol

-

Dissolve this compound (1.0 eq) in aqueous sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

After the addition is complete, continue heating for 1 hour.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product to obtain 2-Amino-4-fluoro-5-isobutoxyphenol.

Step 2: Synthesis of the Benzoxazole Derivative

-

Mix 2-Amino-4-fluoro-5-isobutoxyphenol (1.0 eq) with a substituted carboxylic acid (1.2 eq).

-

Add polyphosphoric acid (PPA) as a condensing agent and solvent.

-

Heat the mixture at 180-200 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the 2-substituted benzoxazole derivative.

Biological Significance and Structure-Activity Relationship (SAR)

The derivatives of this compound are poised to exhibit significant biological activities, largely influenced by the nature of the heterocyclic system and the substituents appended to it.

Anticancer Potential

Quinazoline Derivatives: As previously mentioned, the quinazoline scaffold is a hallmark of many tyrosine kinase inhibitors.[6][9] The 4-anilinoquinazoline moiety is crucial for binding to the ATP-binding site of EGFR. It is hypothesized that quinazoline derivatives of this compound, particularly those with a substituted aniline at the 4-position, will exhibit potent anticancer activity. The isobutoxy group at the 2-position of the aniline-derived ring can provide beneficial steric and lipophilic interactions within the kinase domain.

Benzoxazole Derivatives: Fluorinated benzoxazoles have demonstrated promising anticancer activity.[10] The mechanism of action can vary, from inhibition of topoisomerase to induction of apoptosis. The specific substitution on the benzoxazole ring will dictate the primary mode of action.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, we can predict some key SAR trends for these novel derivatives.

| Derivative Class | Position of Substitution | Effect of Substituent | Rationale |

| Quinazoline | 4-position of quinazoline | A substituted aniline is often optimal for tyrosine kinase inhibition. | Mimics the adenine portion of ATP, forming key hydrogen bonds in the kinase hinge region.[9] |

| 6- and 7-positions of quinazoline | Small, electron-donating groups (e.g., methoxy) can enhance activity. | Improves solubility and can form additional interactions in the ATP-binding pocket. | |

| Benzoxazole | 2-position of benzoxazole | Aromatic or heteroaromatic rings can enhance anticancer and antimicrobial activity. | Provides opportunities for π-π stacking and other non-covalent interactions with biological targets.[11] |

| Substituents on the benzoxazole ring | Electron-withdrawing groups (e.g., nitro, chloro) can increase antiproliferative effects.[11] | Modulates the electronic properties of the heterocyclic system, potentially enhancing binding or reactivity. |

Physicochemical and Spectroscopic Characterization

A thorough characterization of these novel compounds is essential for their validation. Below is a summary of the expected analytical data.

Expected NMR Data

| Nucleus | Compound Type | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | This compound | Aromatic: 6.5-7.5Isobutoxy: 0.9-1.1 (d, 6H), 2.0-2.2 (m, 1H), 3.7-3.9 (d, 2H)NH₂: 3.5-4.5 (br s) | Coupling between the fluorine and aromatic protons. Characteristic signals for the isobutoxy group. |

| Quinazoline Derivative | Aromatic/Heteroaromatic: 7.0-9.0 | Complex aromatic region with signals from both the quinazoline and the aniline-derived rings. | |

| Benzoxazole Derivative | Aromatic/Heteroaromatic: 7.0-8.5 | Signals corresponding to the fused ring system. | |

| ¹³C NMR | This compound | Aromatic: 110-160Isobutoxy: ~19 (CH₃), ~28 (CH), ~75 (CH₂) | Large C-F coupling constants for the carbon bearing the fluorine and adjacent carbons. |

Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Aniline) | 3300-3500 | Two sharp bands for primary amine.[12] |

| C-F Stretch | 1200-1300 | Strong absorption. |

| C-O Stretch (Ether) | 1200-1250 | Strong, characteristic band. |

| Aromatic C=C Stretch | 1450-1600 | Multiple sharp bands. |

| C=N Stretch (Quinazoline/Benzoxazole) | 1600-1650 | Medium to strong absorption. |

Expected Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) should be clearly visible. Key fragmentation patterns would likely involve the loss of the isobutyl group or cleavage of the ether bond. The presence of a single fluorine atom will not result in a characteristic M+2 peak, which is typical for chlorine and bromine.[13]

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path to the core molecule and its key derivatives, namely quinazolines and benzoxazoles. The strong precedent for the biological activity of these heterocyclic systems, particularly in oncology, suggests that the derivatives of this compound are prime candidates for screening in anticancer assays.

Future work should focus on:

-

Library Synthesis: Expanding the range of substituents on the quinazoline and benzoxazole rings to build a diverse chemical library for high-throughput screening.

-

Biological Evaluation: Screening these novel compounds against a panel of cancer cell lines and relevant biological targets, such as tyrosine kinases.

-

Optimization of "Hits": For any active compounds, further medicinal chemistry efforts can be directed towards optimizing their potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides the foundational knowledge and practical protocols to empower researchers to explore the rich chemical and biological landscape of , with the ultimate goal of developing next-generation therapeutics.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. ([Link])

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. ([Link])

-

Design and synthesis of quinazoline derivatives as potential anticancer agents. ([Link])

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL not available)

-

Benzoxazole derivatives incorporating fluorine. - ResearchGate. ([Link])

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL not available)

-

Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. ([Link])

-

Quinazoline synthesis - Organic Chemistry Portal. ([Link])

-

Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). ([Link])

-

Synthesis of quinazolines/quinazoline‐4‐ones from substituted anilines, pyrazole amine, and different amidines. - ResearchGate. ([Link])

-

Electron Ionization Mass Spectrometry of Halogenated Anilines - Jariwala, Freneil B.; Attygalle, Athula B. - Morawa. ([Link])

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. ([Link])

-

Structure activity relationship of benzoxazole derivatives - ResearchGate. ([Link])

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. ([Link])

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - MDPI. ([Link])

-

(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. ([Link])

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. ([Link])

-

Infrared Spectroscopy - CDN. ([Link])

- The Infrared Spectra of Complexes of Variously-Substituted Anilines with Pl

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL not available)

-

Buy Electron Ionization Mass Spectrometry of Halogenated Anilines by Jariwala Freneil B at Low Price in India | Flipkart.com. ([Link])

-

Electron Ionization Mass Spectrometry of Halogenated Anilines | 9783848439010 |... | bol. ([Link])

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. ([Link])

- Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxid

-

Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. ([Link])

- Benzoxazole: Synthetic Methodology and Biological Activities. (URL not available)

-

Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. ([Link])

- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)

-

Fluorinated Benzazoles and Benzazines | Request PDF - ResearchGate. ([Link])

-

Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review | Semantic Scholar. ([Link])

-

Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. ([Link])

-

4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. ([Link])

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. ([Link])

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. ([Link])

-

Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ([Link])

-

4-Fluorophenol | C6H5FO | CID 9732 - PubChem. ([Link])

- Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (URL not available)

- US2950325A - Process for making fluorophenols - Google P

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. ([Link])

-

¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. - ResearchGate. ([Link])

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. ([Link])

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. ([Link])

-

High-field NMR spectroscopy and FTICR mass spectrometry - BG. ([Link])

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. ([Link])

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. wikieducator.org [wikieducator.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Biological Potential of Fluorinated Isobutoxyanilines: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and biological properties.[1][2] This technical guide explores the latent biological potential of a specific, yet underexplored, class of compounds: fluorinated isobutoxyanilines. While direct research on this unique scaffold is nascent, this document synthesizes existing knowledge on the synthesis and biological activities of analogous fluorinated anilines and alkoxy-substituted anilines to build a predictive framework for their utility. We will delve into rational design principles, propose robust synthetic strategies, and outline potential therapeutic applications in oncology, infectious diseases, and neurology, providing a comprehensive roadmap for researchers and drug development professionals poised to investigate this promising chemical space.

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1][2] Fluorinated aromatic compounds, in particular, are prevalent in a wide range of approved drugs.[3] Anilines, as versatile synthetic intermediates, are frequently employed in the construction of complex bioactive molecules.[4] The convergence of these two motifs in fluorinated anilines presents a rich area for drug discovery.[5] This guide will specifically focus on the isobutoxy-substituted variants, proposing that the combination of the lipophilic and flexible isobutoxy group with the unique electronic properties of fluorine on an aniline scaffold can unlock novel biological activities.

The Fluorinated Isobutoxyaniline Scaffold: A Rational Design Approach

The core structure of a fluorinated isobutoxyaniline offers several points for strategic modification to tune its biological activity. The interplay between the electron-donating isobutoxy group, the electron-withdrawing fluorine atom, and the reactive amino group creates a unique electronic and steric environment.

Key Structural Features and Their Predicted Influence:

-

Isobutoxy Group: This branched alkoxy substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Its non-planar structure can also disrupt crystal packing and influence solubility.

-